molecular formula C10H10ClNO2 B4894335 3-chloro-5-ethoxy-4-methoxybenzonitrile

3-chloro-5-ethoxy-4-methoxybenzonitrile

Cat. No. B4894335
M. Wt: 211.64 g/mol
InChI Key: FLJCBUDXJJWUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-ethoxy-4-methoxybenzonitrile (CEMB) is a chemical compound that belongs to the family of benzonitrile derivatives. It is widely used in scientific research due to its unique properties and potential applications. In

Scientific Research Applications

3-chloro-5-ethoxy-4-methoxybenzonitrile has been widely used in scientific research due to its potential applications in various fields. It has been found to have anticancer properties and has been used in cancer research to inhibit the growth of cancer cells. It has also been used in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-chloro-5-ethoxy-4-methoxybenzonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and physiological effects:
3-chloro-5-ethoxy-4-methoxybenzonitrile has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the production of certain enzymes that are involved in inflammation. It has also been found to have neuroprotective effects and has been used in the development of drugs for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

3-chloro-5-ethoxy-4-methoxybenzonitrile has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high level of purity, which makes it suitable for use in various experiments. However, it also has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 3-chloro-5-ethoxy-4-methoxybenzonitrile in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. It may also be used in the development of new diagnostic tools for the detection of cancer and other diseases. Additionally, it may be used in the development of new materials with unique properties and applications.
Conclusion:
In conclusion, 3-chloro-5-ethoxy-4-methoxybenzonitrile is a chemical compound that has a wide range of potential applications in scientific research. It has been found to have anticancer properties, neuroprotective effects, and other biochemical and physiological effects. While it has some limitations, it has several advantages for use in lab experiments, and there are many future directions for its use in scientific research.

Synthesis Methods

3-chloro-5-ethoxy-4-methoxybenzonitrile can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methoxybenzonitrile with ethyl iodide and sodium hydride. The resulting product is then purified through recrystallization to obtain pure 3-chloro-5-ethoxy-4-methoxybenzonitrile.

properties

IUPAC Name

3-chloro-5-ethoxy-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJCBUDXJJWUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-ethoxy-4-methoxybenzonitrile

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